molecular formula C20H20Br2Cl3N3O4S B15078080 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide CAS No. 303063-02-7

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B15078080
CAS No.: 303063-02-7
M. Wt: 664.6 g/mol
InChI Key: QRDLEEBSCSBAMO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C20H20Br2Cl3N3O4S. This compound is characterized by the presence of multiple functional groups, including methoxy, trichloro, dibromo, and carbothioyl groups. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.

    Amidation Reaction: The benzoyl chloride intermediate is then reacted with 2,6-dibromo-4-methylaniline in the presence of a base such as triethylamine to form the corresponding amide.

    Introduction of Trichloroethyl Group: The final step involves the reaction of the amide with 2,2,2-trichloroethyl isocyanate to form the target compound.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its primary use in research. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the trichloro and dibromo groups, potentially leading to the formation of less halogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trichloroethyl group, where nucleophiles can replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less halogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide
  • 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide
  • 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide

Uniqueness

The uniqueness of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both dibromo and trichloro groups, along with the methoxy and carbothioyl groups, makes it a versatile compound for various research applications.

Properties

CAS No.

303063-02-7

Molecular Formula

C20H20Br2Cl3N3O4S

Molecular Weight

664.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C20H20Br2Cl3N3O4S/c1-9-5-11(21)15(12(22)6-9)26-19(33)28-18(20(23,24)25)27-17(29)10-7-13(30-2)16(32-4)14(8-10)31-3/h5-8,18H,1-4H3,(H,27,29)(H2,26,28,33)

InChI Key

QRDLEEBSCSBAMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br

Origin of Product

United States

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